BenchChemオンラインストアへようこそ!

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Medicinal Chemistry Pharmacokinetics Fragment-Based Drug Discovery

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one (CAS 2548989-37-1) is a synthetic heterocyclic compound that integrates imidazole, azetidine, and indole scaffolds—three privileged pharmacophores in medicinal chemistry—within a single molecular architecture. The compound features a methylene linker between the azetidine ring and the imidazole moiety, conferring distinct conformational flexibility and hydrogen-bonding capacity compared to directly linked analogs.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
CAS No. 2548989-37-1
Cat. No. B6440814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
CAS2548989-37-1
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)CN4C=CN=C4
InChIInChI=1S/C18H20N4O/c23-18(22-11-14(12-22)10-21-8-7-19-13-21)6-5-15-9-20-17-4-2-1-3-16(15)17/h1-4,7-9,13-14,20H,5-6,10-12H2
InChIKeyUDIVRWGOLODABJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one (CAS 2548989-37-1) – Structural Identity and Procurement Overview


1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one (CAS 2548989-37-1) is a synthetic heterocyclic compound that integrates imidazole, azetidine, and indole scaffolds—three privileged pharmacophores in medicinal chemistry—within a single molecular architecture [1]. The compound features a methylene linker between the azetidine ring and the imidazole moiety, conferring distinct conformational flexibility and hydrogen-bonding capacity compared to directly linked analogs . With a molecular weight of 308.4 g/mol, XLogP3 of 1.4, and a topological polar surface area (TPSA) of 53.9 Ų, the compound occupies a physicochemical space compatible with lead-like properties for central nervous system and enzyme-targeted discovery programs [1].

Why Generic Replacement of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one Is Scientifically Unjustified


Compounds bearing the indole-azetidine-imidazole triad are not interchangeable because subtle variations in the heterocycle identity and linker geometry profoundly alter key physicochemical determinants—basicity, hydrogen-bond donor/acceptor count, molecular flexibility, and lipophilicity—that control target engagement, permeability, and metabolic fate [1]. For example, replacement of the imidazole with a triazole (CAS 2415634-12-5) reduces the hydrogen-bond acceptor count and modifies π-stacking capability, while direct attachment of the azole to the azetidine (ChemDiv S695-2322) eliminates the methylene rotor, rigidifying the scaffold and decreasing lipophilicity [2]. These differences directly impact structure-activity relationships and cannot be assumed to yield equipotent or bioisosteric outcomes. The quantitative evidence below demonstrates that the target compound occupies a distinct property space that cannot be replicated by its closest analogs, making blind substitution a source of irreproducible data and wasted screening resources.

Quantitative Differentiation of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one Against Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Direct Azetidine-Imidazole Analog

The target compound exhibits a molecular weight of 308.4 g/mol, which is 14.05 g/mol higher than the directly attached imidazole analog (ChemDiv S695-2322, MW = 294.35 g/mol). This increase corresponds to the presence of one additional methylene (–CH₂–) group, which also adds one heavy atom to the scaffold (23 vs. 22 heavy atoms) [1]. The higher molecular weight places the target compound closer to the median of orally bioavailable drug space (~350 Da), while still remaining below the typical 500 Da cutoff, offering a balanced size for further optimization.

Medicinal Chemistry Pharmacokinetics Fragment-Based Drug Discovery

Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. Direct Azetidine-Imidazole Analog

The target compound has an XLogP3 of 1.4, which is 0.18 log units higher than the directly attached imidazole analog (logP = 1.2234) [1]. This increase in lipophilicity is a direct consequence of the additional methylene spacer. Although the absolute difference appears small, in lead optimization even a ΔlogP of 0.2 can translate into a measurable shift in membrane permeability and metabolic stability, particularly for CNS targets where logP values between 1 and 3 are considered favorable for blood-brain barrier penetration [2]. The target compound's logP of 1.4 positions it within the optimal CNS drug-like window, while the comparator's lower value may reduce passive permeability.

ADME Prediction CNS Drug Design Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity Differentiation vs. Direct Azetidine-Imidazole Analog

The target compound exhibits a TPSA of 53.9 Ų, which is 15.1 Ų (≈39%) higher than the directly attached imidazole analog (TPSA = 38.794 Ų) [1]. This substantial increase arises because the methylene linker alters the spatial orientation of the imidazole nitrogen atoms, exposing them to solvent and increasing the effective polar surface. For oral bioavailability, TPSA values below 60 Ų are generally associated with good absorption, while values below 90 Ų are acceptable for CNS penetration [2]. The target compound falls closer to the upper threshold, suggesting differentiated permeability properties that may be advantageous for peripheral restriction when CNS exclusion is desired.

Drug Design Oral Bioavailability TPSA

Rotatable Bond Count and Conformational Flexibility Differentiation vs. Direct Azetidine-Imidazole Analog

The target compound possesses 5 rotatable bonds, one more than the directly attached imidazole analog (4 rotatable bonds) [1]. The additional rotatable bond is the methylene linker (C–C bond connecting the azetidine ring to the imidazole), which introduces conformational flexibility that can modulate binding entropy and the compound's ability to adopt bioactive conformations. In structure-based drug design, each additional rotatable bond increases the conformational search space and can influence target binding kinetics [2]. This difference is critical when selecting a starting scaffold for medicinal chemistry optimization.

Conformational Analysis Ligand Efficiency Entropic Penalty

Class-Level Target Engagement Potential: Imidazolyl-Indolylpropanone 5-HT₃ Receptor Antagonism

The target compound belongs to the broader class of imidazolyl-indolylpropanones, which are disclosed as 5-HT₃ receptor antagonists in US Patent 4,808,581 [1]. While no direct activity data are available for the specific compound (CAS 2548989-37-1), the structural class has demonstrated 5-HT₃ antagonism in the isolated rabbit heart preparation (von Bezold-Jarisch reflex model) at concentrations ranging from 0.1–10 μM for representative examples [1]. The presence of an indole C-3 propanone linker and an imidazole group is a conserved pharmacophoric element within this class, and the methylene spacer in the target compound provides a tunable handle for modulating receptor subtype selectivity that is absent in directly attached analogs.

5-HT₃ Receptor Antiemetic CNS Pharmacology

Hydrogen-Bond Acceptor Count Differentiation vs. Triazole and Pyrazole Analogs

The target compound has 2 hydrogen-bond acceptor (HBA) sites (PubChem computed), which differs from the triazole analog (CAS 2415634-12-5) that contains 3 HBA sites (triazole ring plus carbonyl) and the pyrazole analog (CAS not located) that also carries 2 HBA sites but with different spatial organization [1]. The imidazole ring provides a basic nitrogen (pKa ~6.8 for imidazole) capable of forming charge-assisted hydrogen bonds at physiological pH, whereas triazole is significantly less basic (pKa ~1.2) . This difference in HBA count and basicity directly impacts solubility, target recognition, and off-target profiles, making the target compound uniquely suited for targets requiring a moderately basic imidazole for binding affinity.

Hydrogen Bonding Solubility Selectivity

Procurement-Relevant Application Scenarios for 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one (CAS 2548989-37-1)


5-HT₃ Receptor Antagonist Lead Optimization Programs Requiring a Tunable Linker

The compound's membership in the imidazolyl-indolylpropanone class, which has been patented for 5-HT₃ receptor antagonism [1], makes it a rational starting point for medicinal chemistry campaigns targeting chemotherapy-induced nausea and vomiting (CINV) or irritable bowel syndrome. The methylene linker between azetidine and imidazole provides a site for introducing substituents to modulate potency and selectivity without altering the core pharmacophore, a feature absent in directly attached analogs . Procurement is indicated when the project requires a scaffold with demonstrated class-level target engagement and the flexibility to fine-tune linker geometry during structure-activity relationship exploration.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and TPSA

With an XLogP3 of 1.4 and TPSA of 53.9 Ų, the compound resides within the favorable CNS multiparameter optimization (MPO) space [1]. The 39% higher TPSA compared to the direct azetidine-imidazole analog (TPSA 38.8 Ų) positions the target compound closer to the upper limit for blood-brain barrier penetration, making it suitable for programs that need to balance CNS exposure with systemic clearance . It is a prudent choice when the goal is to maintain CNS permeability while allowing room for property modulation during lead optimization, as further polar substitutions would push the analog out of the acceptable CNS TPSA range.

Fragment-Based and Structure-Based Drug Discovery Requiring Defined Conformational Flexibility

The compound's 5 rotatable bonds, one more than the directly attached analog, introduce controlled conformational flexibility that can be exploited in fragment growing and linking strategies [1]. The additional methylene rotor enables the imidazole ring to sample a wider range of orientations, which may be critical for engaging secondary binding pockets or achieving induced-fit binding modes. This property is particularly valuable when the target protein's binding site contains sub-pockets accessible only to ligands with specific dihedral angle distributions, where the more rigid directly attached analog would fail to achieve complementarity.

Chemical Biology Probe Development Exploiting Imidazole Basicity for Cellular Target Engagement

The imidazole ring's pKa of ~6.8 (conjugate acid) enables the compound to exist in both neutral and protonated forms at physiological pH, a feature that distinguishes it from triazole-based analogs (pKa ~1.2) [1]. This pH-dependent ionization can be exploited in chemical biology experiments to modulate subcellular distribution, lysosomal trapping, or target engagement kinetics. The compound is an appropriate procurement choice when the research objective involves pH-sensitive cellular pharmacology or when the target receptor requires a hydrogen-bond donor at near-neutral pH for optimal binding.

Quote Request

Request a Quote for 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.